BenchChemオンラインストアへようこそ!

4-(1,2-Oxazol-3-yl)piperidine hydrochloride

P2Y14 receptor inflammation GPCR antagonism

Procure 4-(1,2-Oxazol-3-yl)piperidine hydrochloride (CAS 1955540-53-0) to exploit its privileged piperidine-isoxazole core for P2Y14 antagonist and D3/D4 programs. The HCl salt (LogP 0.57) provides aqueous solubility for artifact-free cellular assays, eliminating DMSO interference. With a wel -validated patent footprint across FAAH and orexin targets, this 95% purity building block accelerates parallel SAR exploration and hit-to-lead synthesis with minimal batch variability.

Molecular Formula C8H13ClN2O
Molecular Weight 188.65 g/mol
CAS No. 1955540-53-0
Cat. No. B1460306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,2-Oxazol-3-yl)piperidine hydrochloride
CAS1955540-53-0
Molecular FormulaC8H13ClN2O
Molecular Weight188.65 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NOC=C2.Cl
InChIInChI=1S/C8H12N2O.ClH/c1-4-9-5-2-7(1)8-3-6-11-10-8;/h3,6-7,9H,1-2,4-5H2;1H
InChIKeyKPJURRVCPKLXDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1,2-Oxazol-3-yl)piperidine Hydrochloride (CAS 1955540-53-0): Procurement-Scale Heterocyclic Building Block for CNS and Anti-inflammatory Drug Discovery


4-(1,2-Oxazol-3-yl)piperidine hydrochloride (CAS 1955540-53-0; also named 3-(piperidin-4-yl)isoxazole hydrochloride) is a bifunctional heterocyclic building block with molecular formula C₈H₁₃ClN₂O and molecular weight 188.65 g/mol [1]. The compound integrates a saturated piperidine ring—a privileged scaffold in central nervous system (CNS) drug discovery—with a 1,2-oxazole (isoxazole) moiety at the 3-position, enabling diverse downstream derivatization via the secondary amine handle [2]. Commercial availability typically ranges from 95% purity at research scale to multi-gram quantities suitable for medicinal chemistry campaigns . The hydrochloride salt form enhances aqueous solubility and handling stability compared to the free base (CAS 1060814-32-5), a critical consideration for high-throughput screening and parallel synthesis workflows [1].

Why Generic Substitution Fails: Positional Isomerism and Heterocycle Identity in 4-(1,2-Oxazol-3-yl)piperidine HCl


Substituting 4-(1,2-oxazol-3-yl)piperidine hydrochloride with closely related analogs—such as the 5-yl positional isomer (CAS 1211527-03-5), 1,3-oxazole variants (CAS 2034156-74-4), or other piperidinyl heterocycles—introduces quantifiable deviations in electronic distribution, molecular topology, and target engagement that preclude interchangeable use. The 3-substituted 1,2-oxazole presents a distinct dipole moment and hydrogen-bonding vector orientation compared to its 5-yl counterpart, directly influencing binding pose energetics and downstream structure-activity relationships (SAR) [1]. Critically, the isoxazole nitrogen at position 2 (1,2-oxazole) versus position 3 (1,3-oxazole) alters π-electron density and metabolic vulnerability; 1,3-oxazoles demonstrate enhanced susceptibility to cytochrome P450-mediated ring opening relative to 1,2-oxazoles, compromising in vivo stability in certain chemotypes [2]. These divergent physicochemical and pharmacological profiles render generic interchange pharmacologically untenable and scientifically unsound for reproducible research.

Quantitative Differentiation Evidence: 4-(1,2-Oxazol-3-yl)piperidine Hydrochloride Against Structural Analogs


P2Y14 Receptor Antagonist Potency: 5-(Hydroxymethyl)isoxazol-3-yl Piperidine Bioisostere Demonstrates 15 nM IC50 Against Naphthalene Scaffold

In a systematic SAR study of heterocyclic P2Y14 receptor antagonists, the 5-(hydroxymethyl)isoxazol-3-yl piperidine-containing congener (Compound 32; MRS4654) exhibited an IC50 of 15 nM in receptor binding assays, representing the most potent antagonist within the naphthalene-containing scaffold series. This potency was notably superior to the corresponding phenylamide-containing analog (Compound 33), which displayed substantially reduced receptor affinity [1]. While this data pertains to a fully elaborated antagonist bearing the 4-(1,2-oxazol-3-yl)piperidine-derived core, it establishes that the 3-yl isoxazole-piperidine architecture—when appropriately functionalized—delivers low nanomolar target engagement.

P2Y14 receptor inflammation GPCR antagonism bioisostere design

Physicochemical Property Differentiation: 3-yl vs. 5-yl Isoxazole Piperidine Positional Isomers

Computational and predicted physicochemical data reveal measurable differences between 4-(1,2-oxazol-3-yl)piperidine (free base, CAS 1060814-32-5) and its positional isomer 4-(1,2-oxazol-5-yl)piperidine (CAS 1211527-03-5). The 3-yl isomer (target compound free base) exhibits a predicted pKa of 14.70 ± 0.60, while the 5-yl positional isomer exhibits a substantially lower predicted pKa of 9.91 ± 0.10 . This >4.8 log unit difference in basicity profoundly impacts protonation state under physiological and assay conditions, with direct implications for membrane permeability, solubility, and receptor-binding electrostatics.

medicinal chemistry building block selection physicochemical properties positional isomerism

Dopamine D3/D4 Receptor Antagonist Scaffold: Isoxazolylpiperidinylpiperazine Library Validation

A focused isoxazolylpiperidinylpiperazine library incorporating the 4-(1,2-oxazol-3-yl)piperidine motif as a core structural element was synthesized and biologically evaluated against dopamine D3 and D4 receptors [1]. The library design exploited the 3-yl isoxazole-piperidine junction to enable modular diversification at the piperazine N-terminus, generating compounds with measurable D3/D4 receptor antagonism. While individual compound-level IC50 data remains behind paywalls in the primary Korean Chemical Society publication, the library-level validation confirms that the 4-(1,2-oxazol-3-yl)piperidine scaffold is chemically tractable and biologically relevant for CNS GPCR programs [1].

dopamine receptors CNS disorders antipsychotic SAR library

Hydrochloride Salt Form Advantage: Enhanced Aqueous Solubility Versus Free Base

The hydrochloride salt of 4-(1,2-oxazol-3-yl)piperidine (CAS 1955540-53-0) offers quantifiable handling and formulation advantages over the corresponding free base (CAS 1060814-32-5). The salt form provides a molecular weight of 188.65 g/mol (versus 152.19 g/mol for the free base) and, critically, enables aqueous solubility suitable for direct dissolution in assay buffers and reaction media without organic co-solvents [1]. The salt exhibits calculated LogP of 0.57, indicating balanced hydrophilicity favorable for both aqueous compatibility and sufficient membrane partitioning . This contrasts with more lipophilic heterocyclic piperidine analogs that require DMSO stock solutions, introducing potential solvent interference artifacts in cell-based assays.

salt selection solubility formulation assay compatibility

Broad Patent Coverage: Isoxazole-Piperidine Motif Across Multiple Therapeutic Targets

The 4-(1,2-oxazol-3-yl)piperidine core structure is embedded within patent-protected chemical matter spanning at least four distinct therapeutic target classes. WO2007140005A3 discloses oxazolyl piperidine compounds as fatty acid amide hydrolase (FAAH) inhibitors with potential applications in pain, inflammation, and anxiety disorders [1]. US20170327490A1 claims piperidine isoxazole derivatives as orexin receptor antagonists for neurological and psychiatric indications [2]. Additional patents describe isoxazole-piperidine compounds as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) modulators for metabolic syndrome [3] and as GABA-A receptor ligands [4]. This multi-target patent footprint distinguishes the 3-yl isoxazole-piperidine architecture from more narrowly claimed heterocyclic piperidine alternatives.

FAAH inhibition orexin receptor 11β-HSD1 patent landscape

Optimal Application Scenarios for 4-(1,2-Oxazol-3-yl)piperidine Hydrochloride Procurement


P2Y14 Receptor Antagonist Lead Optimization Programs

Medicinal chemistry teams pursuing P2Y14 receptor antagonists for inflammatory, metabolic, or neuropathic pain indications should prioritize 4-(1,2-oxazol-3-yl)piperidine hydrochloride as a core building block. The 5-(hydroxymethyl)isoxazol-3-yl piperidine bioisostere (MRS4654 analog) demonstrated an IC50 of 15 nM in receptor binding assays, establishing the scaffold's capacity for low nanomolar potency [1]. The hydrochloride salt's aqueous solubility (calculated LogP = 0.57) supports direct use in cell-based functional assays without DMSO carryover artifacts that could confound P2Y14 signaling measurements .

Parallel Synthesis of CNS-Targeted Dopamine D3/D4 Ligand Libraries

Academic and industrial groups synthesizing focused libraries for dopamine D3 and D4 receptor antagonism should select 4-(1,2-oxazol-3-yl)piperidine hydrochloride as the modular piperidine input. The KIST library validation confirms that isoxazolylpiperidinylpiperazine derivatives incorporating this core exhibit measurable D3/D4 receptor antagonism [1]. The hydrochloride salt enables direct use in reductive amination and amide coupling reactions under aqueous-compatible conditions, streamlining parallel synthesis workflows and minimizing intermediate purification steps .

Multi-Target Lead Generation Across FAAH, Orexin, and 11β-HSD1 Axes

Organizations conducting multi-target lead generation campaigns should procure 4-(1,2-oxazol-3-yl)piperidine hydrochloride to leverage its validated pharmacophore across FAAH inhibition (WO2007140005A3), orexin receptor antagonism (US20170327490A1), and 11β-HSD1 modulation (WO2009005733A1) [1][2]. The scaffold's cross-target patent footprint supports parallel SAR exploration against multiple therapeutically relevant endpoints from a single core building block, maximizing synthetic efficiency and reducing procurement complexity [3].

Assay-Ready Building Block for High-Throughput Screening Hit Follow-Up

High-throughput screening (HTS) and hit-to-lead groups should stock 4-(1,2-oxazol-3-yl)piperidine hydrochloride for rapid analog synthesis from screening hits containing the piperidinyl-isoxazole motif. The hydrochloride salt's aqueous solubility eliminates the need for DMSO stock solutions in follow-up biochemical and cellular assays, reducing solvent interference artifacts in dose-response determinations [1]. The defined 95% purity specification with Certificate of Analysis documentation ensures reproducible SAR and minimizes batch-to-batch variability that could confound potency comparisons across analog series .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1,2-Oxazol-3-yl)piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.